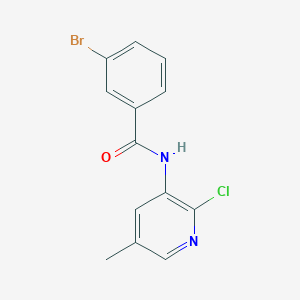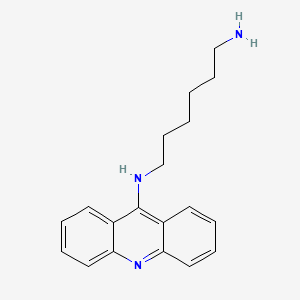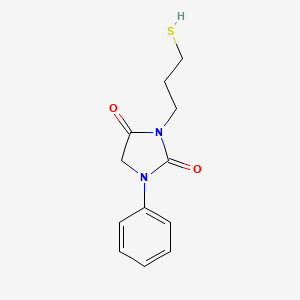
1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a phenyl group, a sulfanylpropyl group, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione typically involves the reaction of phenylglycine methyl ester with phenyl isocyanate or phenyl isothiocyanate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a ligand in asymmetric catalysis.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Its anti-HIV activity is linked to the inhibition of viral enzymes, while its role as a DBH inhibitor involves the blockade of the enzyme responsible for converting dopamine to norepinephrine .
Comparison with Similar Compounds
Imidazolidine-2-thione: Known for its antimicrobial and antifungal activities.
Imidazole-2-thione: Exhibits antithyroid and antioxidant properties.
Uniqueness: 1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a phenyl group and a sulfanylpropyl group makes it a versatile compound for various applications.
Properties
CAS No. |
112108-92-6 |
|---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
1-phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2S/c15-11-9-14(10-5-2-1-3-6-10)12(16)13(11)7-4-8-17/h1-3,5-6,17H,4,7-9H2 |
InChI Key |
RELYZNJWDSIQFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC=C2)CCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


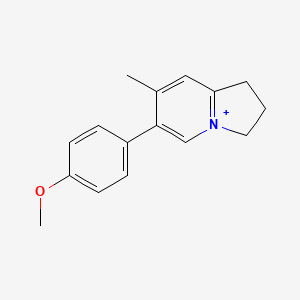
![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
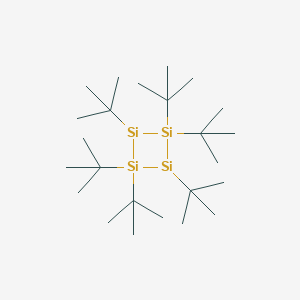
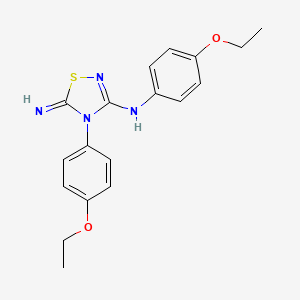
![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
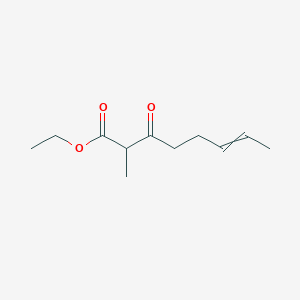

![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)
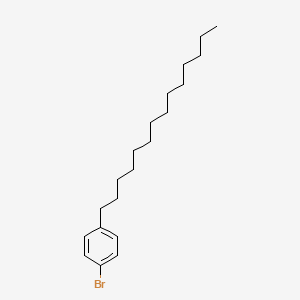
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
